molecular formula C8H7N5 B13806761 1H-imidazol-2-yl(pyridin-3-yl)diazene

1H-imidazol-2-yl(pyridin-3-yl)diazene

Cat. No.: B13806761
M. Wt: 173.17 g/mol
InChI Key: XUAQLSNBADJZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazol-2-yl(pyridin-3-yl)diazene (CAS 780761-62-8) is a synthetic organic compound characterized by its azo (-N=N-) bridge connecting a pyridine ring and a 1H-imidazole ring . This structure confers unique physicochemical properties, making it a valuable scaffold in scientific research. The imidazole ring is a well-known heterocycle in medicinal chemistry, noted for its aromaticity, planarity, and amphoteric nature, meaning it can act as both an acid and a base . It is a fundamental building block in biology, found in the amino acid histidine and the neurotransmitter histamine . The pyridine ring is another nitrogen-containing heterocycle frequently employed in drug discovery for its ability to improve solubility and participate in hydrogen bonding . The primary research value of this diazene-linked biheterocyclic system lies in its potential as a ligand in coordination chemistry and as a pharmacophore in medicinal chemistry exploration. Its molecular architecture, featuring multiple nitrogen atoms capable of serving as hydrogen bond acceptors and donors, suggests potential for investigating interactions with biological targets such as enzymes and receptors . Researchers may find this compound useful in developing novel inhibitors or as a synthetic intermediate for constructing more complex molecules. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

1H-imidazol-2-yl(pyridin-3-yl)diazene

InChI

InChI=1S/C8H7N5/c1-2-7(6-9-3-1)12-13-8-10-4-5-11-8/h1-6H,(H,10,11)

InChI Key

XUAQLSNBADJZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=NC2=NC=CN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the 1H-Imidazol-2-yl(pyridin-3-yl)diazene Core Structure

The synthesis of the this compound scaffold can be approached through several strategic pathways, leveraging classical and modern organic chemistry techniques. These methods primarily focus on the efficient construction of the diazo linkage between the imidazole (B134444) and pyridine (B92270) heterocyclic systems.

Diazotization and Azo Coupling Strategies

The most traditional and widely employed method for the synthesis of aromatic azo compounds is a two-step process involving diazotization followed by an azo coupling reaction. jchemrev.com This sequence is highly applicable to the synthesis of this compound.

The first step involves the diazotization of a primary aromatic amine, in this case, 3-aminopyridine (B143674). This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt, pyridine-3-diazonium chloride. jchemrev.comnih.gov The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

In the second step, the diazonium salt is reacted with a coupling component. For the target molecule, 1H-imidazole serves as the electron-rich coupling partner. The diazonium salt acts as an electrophile, attacking the imidazole ring, which undergoes an electrophilic substitution reaction to form the azo compound. jchemrev.comresearchgate.net The coupling reaction is generally performed in a solution with controlled pH to ensure the reactivity of the coupling component. rsc.org

Table 1: General Conditions for Diazotization and Azo Coupling

Step Reagents Typical Conditions Purpose
Diazotization Primary Aromatic Amine (e.g., 3-aminopyridine), Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) 0–5 °C Formation of the unstable diazonium salt. jchemrev.com

| Azo Coupling | Diazonium Salt, Coupling Component (e.g., 1H-imidazole), pH-controlled medium | 0–5 °C | Electrophilic aromatic substitution to form the azo linkage. rsc.org |

This conventional diazo-coupling reaction is noted for being simple, effective, and economical for producing various azo dyes containing heterocyclic rings like thiazole (B1198619) and pyrazole (B372694). nih.govrsc.org

Multi-component Reaction Approaches to Heterocyclic Azo Compounds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all reactants, offer a highly efficient and atom-economical alternative for constructing complex molecules. windows.netnih.gov The synthesis of heterocyclic azo compounds can benefit significantly from such strategies.

For instance, a one-pot, three-component synthesis methodology has been reported for generating novel azo-imidazole derivatives. nih.gov This approach involves the reaction of corresponding azo dyes, ammonium (B1175870) acetate, and benzyl (B1604629) under microwave irradiation, using glacial acetic acid as both a solvent and an organocatalyst. This method is characterized by short reaction times and moderate to excellent yields. nih.gov

Adapting this to the target molecule, a potential MCR could be designed involving a pyridine-based precursor, an imidazole-forming component, and a nitrogen source to construct the azo-linked heterocyclic system in a convergent manner. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

Catalytic Protocols for Core Synthesis

The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic routes. Both metal-based and organocatalytic systems have been explored for the synthesis of heterocyclic compounds. ias.ac.in

In the context of synthesizing the this compound core, catalysts could be employed in several ways. For example, imidazole itself can act as an organocatalyst in various organic transformations due to its unique amphoteric nature. ias.ac.in While typically used to catalyze other reactions, its intrinsic properties are noteworthy.

More directly, metal catalysts are often used in cross-coupling reactions that could potentially form the C-N=N-C linkage. While less common than diazotization for azo synthesis, specialized catalytic methods are an area of ongoing research. Furthermore, the synthesis of the precursor rings, imidazole and pyridine, can be achieved through various catalyst-mediated methods. nih.govsemanticscholar.org

Derivatization Strategies for Structural Diversification

Once the core structure of this compound is synthesized, its properties can be fine-tuned through derivatization of either the imidazole or the pyridine ring.

Functionalization of the Imidazole Ring System

The imidazole ring is a versatile nucleus for chemical modification. researchgate.netnih.gov It possesses two nitrogen atoms: a pyrrole-type nitrogen (N-1) which is acidic and a pyridine-type nitrogen (N-3) which is basic. nih.gov

N-Alkylation/N-Arylation: The acidic proton on the N-1 nitrogen can be readily removed by a base, allowing for subsequent alkylation or arylation. researchgate.netnih.gov Reactions with various alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate can introduce a wide range of substituents at this position. This is a common strategy to create libraries of N-substituted imidazole derivatives. researchgate.net

C-Substitution: Electrophilic substitution on the imidazole ring is also possible, although the position of substitution depends on the reaction conditions and the substituents already present. The imidazole ring is electron-rich and can undergo reactions such as halogenation, nitration, and acylation. researchgate.net

Table 2: Potential Functionalization Reactions of the Imidazole Moiety

Position Reaction Type Reagents Purpose
N-1 Alkylation/Arylation Alkyl/Aryl Halide, Base (e.g., NaH, K₂CO₃) Introduce diverse functional groups, modify solubility and electronic properties. researchgate.net
C-4/C-5 Halogenation N-Bromosuccinimide (NBS), etc. Introduce a handle for further cross-coupling reactions.

| C-2 | Lithiation/Substitution | Organolithium reagents | Introduce substituents at the C-2 position if it is not already part of the azo linkage. |

Substitution Reactions on the Pyridine Moiety

The pyridine ring's reactivity is heavily influenced by the electron-withdrawing nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS): EAS on the pyridine ring is difficult and requires harsh conditions. When it does occur, substitution is directed to the C-3 (and C-5) position. nih.govrsc.org The presence of the azo group at the 3-position would further influence the regioselectivity of any subsequent electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is more susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. nih.gov The introduction of a good leaving group, such as a halogen, at these positions would allow for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to create a diverse range of derivatives.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic substitution (at C-4) and nucleophilic substitution (at C-2 and C-4). researchgate.netresearchgate.net This provides a versatile strategy for functionalizing the pyridine moiety.

Modifications of the Diazo Bridge and Adjacent Positions

The chemical reactivity of this compound allows for various structural modifications, primarily targeting the diazo bridge (–N=N–) and the adjacent carbon atoms on the imidazole and pyridine rings. These transformations are crucial for fine-tuning the electronic and photophysical properties of the molecule.

Transformations of the Diazo Bridge:

The azo group is a versatile functional group that can undergo both reduction and oxidation reactions.

Reduction: The diazo bridge can be reduced to a hydrazo group (–NH–NH–) or cleaved to yield the corresponding amines. Mild reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation, can selectively reduce the azo bond to form 1,2-bis(1H-imidazol-2-yl)-1,2-bis(pyridin-3-yl)hydrazine. More vigorous reduction, for instance, with stannous chloride in concentrated hydrochloric acid, can cleave the N=N bond entirely, yielding 2-aminoimidazole and 3-aminopyridine. This reductive cleavage is a common method for the analysis of azo dyes.

Oxidation: Oxidation of the diazo bridge can lead to the formation of an azoxy group (–N=N(O)–). This transformation can be achieved using oxidizing agents like hydrogen peroxide in acetic acid or peroxy acids. The position of the oxygen atom on the nitrogen bridge (i.e., which nitrogen atom is oxidized) can depend on the electronic properties of the attached heterocyclic rings.

Modifications at Adjacent Positions:

The carbon atoms directly attached to the diazo bridge (C2 of the imidazole ring and C3 of the pyridine ring) are influenced by the electronic effects of the azo group, which in turn affects their reactivity towards substitution reactions. The azo group is generally considered to be electron-withdrawing through both inductive and resonance effects. pearson.compearson.com

On the Imidazole Ring (C2 position): The C2 position of the imidazole ring is adjacent to the electron-withdrawing azo group. This can make the imidazole ring more susceptible to nucleophilic attack, particularly at the C2 position itself, although this would require displacement of the azo group, which is generally not a facile reaction. Electrophilic substitution on the imidazole ring is generally favored at the C4 and C5 positions. The presence of the electron-withdrawing azo group at C2 would further deactivate the ring towards electrophilic attack but would likely direct incoming electrophiles to the C4 or C5 position.

On the Pyridine Ring (C3 position): The azo group at the C3 position of the pyridine ring will influence the regioselectivity of substitution reactions on this ring. As an electron-withdrawing group, the azo moiety deactivates the pyridine ring towards electrophilic aromatic substitution. pearson.compearson.com Pyridine itself is already electron-deficient and undergoes electrophilic substitution under harsh conditions, primarily at the 3- and 5-positions. quora.com With an existing azo group at C3, any further electrophilic substitution would be significantly hindered and would be expected to occur at the C5 position. Conversely, the electron-withdrawing nature of the azo group can facilitate nucleophilic aromatic substitution on the pyridine ring, especially if there are other activating groups or a good leaving group present. pearson.compearson.com

The following table summarizes potential modifications to the core structure of this compound.

Target SiteReaction TypeReagents and ConditionsPotential Product
Diazo BridgeReduction (to hydrazo)Na₂S₂O₄ or H₂/Pd-C1,2-bis(1H-imidazol-2-yl)-1,2-bis(pyridin-3-yl)hydrazine
Diazo BridgeReduction (cleavage)SnCl₂/HCl2-Aminoimidazole and 3-Aminopyridine
Diazo BridgeOxidationH₂O₂/CH₃COOH1H-imidazol-2-yl(oxido-pyridin-3-yl)diazene
Imidazole RingElectrophilic Substitutione.g., Br₂/FeBr₃4/5-Bromo-1H-imidazol-2-yl(pyridin-3-yl)diazene
Pyridine RingElectrophilic Substitutione.g., HNO₃/H₂SO₄1H-imidazol-2-yl(5-nitro-pyridin-3-yl)diazene

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

The outcome of derivatization reactions on this compound is governed by the electronic properties of the two interconnected heterocyclic rings and the directing effects of the azo substituent.

Electrophilic Substitution on the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making electrophilic aromatic substitution challenging. The preferred positions for electrophilic attack on an unsubstituted pyridine ring are the 3- and 5-positions. quora.com In this compound, the azo group at the C3 position acts as a deactivating, meta-directing group. pearson.compearson.com Therefore, incoming electrophiles will be directed to the C5 position, which is meta to the azo group and also a favored position for substitution on the pyridine ring. Attack at the C2, C4, and C6 positions is disfavored due to the formation of unstable cationic intermediates with a positive charge on the nitrogen atom.

Nucleophilic Substitution: Nucleophilic aromatic substitution is generally favored on electron-deficient rings. The pyridine ring, especially with the electron-withdrawing azo group, is a candidate for such reactions, particularly if a good leaving group is present at the C2, C4, or C6 positions. The imidazole ring is less prone to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

The predicted regioselectivity for electrophilic substitution is summarized in the table below.

Heterocyclic RingPosition of Azo GroupDirecting Effect of Azo GroupPredicted Site of Electrophilic Attack
PyridineC3Deactivating, Meta-directingC5
ImidazoleC2DeactivatingC4 / C5

Stereoselectivity:

The primary stereochemical consideration for this compound is the E/Z isomerism about the N=N double bond. Azo compounds can exist as two distinct geometric isomers: the trans (E) isomer and the cis (Z) isomer. nih.gov

E Isomer: The E isomer is generally the thermodynamically more stable form due to reduced steric hindrance between the two heterocyclic rings. In the solid state and often in solution under thermal equilibrium, the E isomer is the predominant or exclusive form. nih.gov

Z Isomer: The Z isomer is sterically more hindered and thus less stable. It can often be obtained by photochemical irradiation of the E isomer. nih.gov The Z isomer will then thermally relax back to the more stable E isomer over time, with the half-life of this process depending on factors such as temperature, solvent, and the nature of the attached aromatic groups. bohrium.comchemrxiv.org

The ability to switch between the E and Z forms using light makes azo compounds, including heteroaromatic derivatives, attractive for applications such as molecular switches and photosensitive materials. researchgate.net The specific wavelengths of light required for the E to Z and Z to E isomerization, as well as the thermal half-life of the Z isomer, are key parameters that would need to be experimentally determined for this compound.

Optimization of Reaction Conditions and Scalability Considerations for Research Synthesis

The synthesis of this compound would most plausibly be achieved through an azo coupling reaction. This involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling partner. A likely route would be the diazotization of 3-aminopyridine to form the pyridin-3-diazonium salt, which then couples with 1H-imidazole.

Optimization of Reaction Conditions:

The efficiency and yield of the azo coupling reaction are highly dependent on several parameters that need to be carefully optimized.

Temperature: The diazotization step is typically carried out at low temperatures, usually between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state. nih.gov The subsequent coupling reaction is also often performed at low temperatures to control the reaction rate and minimize side reactions.

pH: The pH of the reaction medium is a critical factor. researchgate.net Diazotization is performed in an acidic medium, typically using hydrochloric acid and sodium nitrite. The coupling reaction, however, requires a specific pH range that depends on the coupling partner. For coupling with imidazole, which is a weakly basic heterocycle, the reaction is likely to be favored under mildly acidic to neutral conditions to ensure a sufficient concentration of the reactive form of imidazole without decomposing the diazonium salt.

Solvent: The choice of solvent is important for ensuring the solubility of the reactants and intermediates. Aqueous media are commonly used for azo coupling reactions. However, the use of co-solvents may be necessary to improve the solubility of the heterocyclic starting materials.

Stoichiometry: The molar ratio of the reactants (diazonium salt to coupling partner) should be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

The following table outlines the key parameters for optimization in the synthesis of this compound.

ParameterTypical RangeRationale
Diazotization Temperature0–5 °CStability of the diazonium salt
Coupling Temperature0–10 °CControl of reaction rate and selectivity
pH for Diazotization1–2Formation of nitrous acid
pH for Coupling5–7Balance between diazonium salt stability and imidazole reactivity
Reactant Ratio1:1 to 1:1.2 (diazonium:imidazole)Maximize yield, minimize unreacted starting materials
Solvent SystemWater, Water/EthanolSolubility of reactants and intermediates

Scalability Considerations for Research Synthesis:

Scaling up the synthesis of azo compounds from milligram to gram scale for research purposes presents several challenges.

Handling of Diazonium Salts: The instability of diazonium salts is a major safety concern. On a larger scale, the risk of decomposition, which can be exothermic and potentially explosive, increases. Therefore, it is crucial to maintain strict temperature control and to use the diazonium salt solution immediately after its preparation without attempting to isolate the salt.

Heat Transfer: Azo coupling reactions are often exothermic. On a larger scale, efficient heat dissipation becomes more critical to maintain the optimal reaction temperature and prevent runaway reactions. The choice of reactor and cooling system is important.

Mixing: Efficient mixing is essential to ensure homogeneity and to promote the reaction between the diazonium salt and the coupling partner, especially if there are solubility issues. Inadequate mixing can lead to localized high concentrations and the formation of byproducts.

For laboratory-scale synthesis (up to several grams), these challenges can be managed with appropriate equipment and safety precautions. The use of jacketed reactors for temperature control and efficient overhead stirrers for mixing is recommended. Careful planning of the workup and purification steps is also essential for successful and safe scale-up.

Advanced Structural Elucidation and Electronic Properties

Conformational Analysis and Isomerism

The molecule's flexibility and potential for isomerism are governed by the electronic nature of the diazo bridge and the imidazole (B134444) moiety.

The 1H-imidazole ring is known for its characteristic tautomerism, where the proton on the nitrogen atom can migrate between the N1 and N3 positions. nih.gov This results in two equivalent tautomeric forms, a phenomenon that is well-established for imidazole-containing compounds. nih.gov This equilibrium can often be observed in solution, where rapid intermolecular proton transfer leads to an averaging of signals in NMR spectroscopy. mdpi.com In the solid state, however, one specific tautomer is typically "frozen out" and can be identified through X-ray crystallography, often dictated by the most stable hydrogen bonding network. mdpi.com

For 1H-imidazol-2-yl(pyridin-3-yl)diazene, this 1,3-prototropic tautomerism within the imidazole ring is a key feature. The position of the proton influences the electronic properties of the ring and its participation in intermolecular interactions.

The presence of the N=N double bond gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) configurations. The E isomer, where the imidazole and pyridine (B92270) substituents are on opposite sides of the diazo bond, is generally the more thermodynamically stable form due to reduced steric repulsion. Studies on similar aryl-azo-imidazole compounds confirm that they are typically isolated as the E-isomer. researchgate.net The conversion between E and Z isomers can often be induced photochemically by irradiation with UV light. researchgate.net For this compound, the E-configuration is predicted to be the predominant isomer under standard conditions.

Crystallographic Investigations of Solid-State Architecture

The arrangement of molecules in the solid state is determined by a combination of molecular shape and non-covalent intermolecular forces. Crystallographic studies of analogous compounds provide a blueprint for understanding the solid-state architecture of this compound.

The bond lengths within the diazo linkage and its connection to the imidazole ring are of particular interest. The N=N double bond is typically around 1.25 Å, while the adjacent C—N and N—C single bonds are approximately 1.40 Å and 1.43 Å, respectively. researchgate.net Within the imidazole ring, the C—N bond lengths can vary slightly depending on whether the adjacent nitrogen is protonated, though this effect can be masked by averaging if there is proton disorder in the crystal. researchgate.net

Table 1: Representative Bond Lengths and Angles for the Imidazole-Diazo Core (based on a structural analog) Data from 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole researchgate.net

ParameterBond/AtomsValue
Bond Length (Å)
C1—N31.396 Å
N3=N41.258 Å
C1—N11.342 Å
C1—N21.336 Å
Bond Angle (°)
N2—C1—N1110.8°
N2—C1—N3125.7°
N1—C1—N3123.5°
C1—N3—N4114.2°
Torsion Angle (°)
N4—N3—C1—N113.09°

The solid-state packing of this compound is expected to be dominated by strong intermolecular interactions. The N—H group of the imidazole ring is a potent hydrogen bond donor, while the unprotonated nitrogen of a neighboring imidazole ring and the nitrogen of the pyridine ring are effective hydrogen bond acceptors.

This donor-acceptor capability typically leads to the formation of robust N—H···N hydrogen-bonded chains, which organize the molecules into well-defined one-dimensional arrays. researchgate.net These chains are a common structural motif in imidazole-containing crystal structures. researchgate.net

Advanced Spectroscopic Probing of Electronic Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the nuanced structural and dynamic features of this compound, particularly its conformational flexibility and prototropic tautomerism.

Tautomerism: Due to the unsymmetrical nature of the substitution at the C2 position of the imidazole ring, the compound can exist as two distinct prototropic tautomers. The proton on the imidazole ring can reside on either of the two nitrogen atoms. This rapid proton transfer results in a dynamic equilibrium between the two forms. The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and pH. mdpi.com While the exchange is often fast on the NMR timescale, leading to averaged signals, techniques like ¹⁵N NMR spectroscopy are exceptionally powerful for definitively identifying the predominant tautomeric form in solution. researchgate.net In some instances, slow exchange can lead to the observation of distinct signals for each tautomer. mdpi.com The difference in chemical shifts between the C4 and C5 carbons of the imidazole ring is a known indicator of the tautomeric state. researchgate.net

Conformational Dynamics: The molecule possesses conformational freedom primarily through rotation around the single bonds connecting the heterocyclic rings to the diazene (B1210634) bridge (C-N bonds). Rotation around these bonds can be sterically hindered, leading to distinct conformational isomers. Variable-temperature (VT) NMR studies can be employed to investigate these dynamic processes. By tracking the coalescence of signals as the temperature is changed, it is possible to determine the energy barriers to rotation. In analogous systems featuring linked aromatic moieties, such rotational barriers have been successfully quantified, providing insight into the steric and electronic interplay between the constituent parts of the molecule. nih.gov

Expected NMR Data: Based on data from analogous structures like imidazo[1,2-a]pyridines and other azo-heterocycles, a table of expected chemical shifts can be compiled. nih.govekb.eg

NucleusRingPositionExpected Chemical Shift (ppm)Notes
¹HPyridineAromatic7.5 - 9.0Signals would appear as doublets and triplets, characteristic of a 3-substituted pyridine ring.
¹HImidazoleAromatic7.0 - 8.0Two signals, likely singlets or narrow doublets. Position sensitive to tautomeric form.
¹HImidazoleN-H10.0 - 14.0Broad signal, chemical shift and visibility are highly dependent on solvent and concentration.
¹³CPyridineAromatic120 - 155Five distinct signals expected.
¹³CImidazoleC2 (azo-linked)145 - 155Quaternary carbon, may be broad or difficult to detect due to tautomerism. mdpi.com
¹³CImidazoleC4/C5115 - 130Chemical shifts are highly indicative of the tautomeric state. researchgate.net

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within this compound. The spectra are expected to be rich with distinct bands corresponding to the vibrations of the imidazole, pyridine, and diazene moieties. Analysis of analogous 2-(pyridyl)imidazole and azo-imidazole compounds allows for the confident assignment of these characteristic vibrational modes. researchgate.netresearchgate.net

The high-frequency region of the FT-IR spectrum would be characterized by the N-H stretching vibration of the imidazole ring, typically appearing as a broad band around 3300-3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations from both heterocyclic rings are expected in the 3000-3100 cm⁻¹ region.

The fingerprint region (below 1700 cm⁻¹) is particularly informative. A series of sharp bands between 1400 and 1650 cm⁻¹ corresponds to the C=C and C=N stretching vibrations of the pyridine and imidazole rings. The stretching vibration of the central azo group (N=N) is a key diagnostic peak, typically observed in the 1450-1510 cm⁻¹ range in related azo compounds. researchgate.net The C-N stretching of the imidazole ring is also expected around 1370 cm⁻¹. nih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
ν(N-H) stretchImidazole N-H3300 - 3500Medium-Strong, Broad
ν(C-H) stretchAromatic C-H3000 - 3100Medium-Weak
ν(C=N), ν(C=C) stretchPyridine & Imidazole Rings1400 - 1650Strong, Multiple Bands
ν(N=N) stretchAzo Bridge1450 - 1510Medium
ν(C-N) stretchImidazole Ring~1370Medium
ω(C-H) bendAromatic C-H out-of-plane700 - 900Strong

The extended π-conjugated system spanning the pyridine, diazene, and imidazole rings defines the chromophoric character of this compound. UV-Vis absorption spectroscopy reveals the electronic transitions within this system. Azo compounds are well-known for their distinct electronic absorption bands. researchgate.net

Typically, the electronic spectrum is expected to show at least two primary absorption bands. A high-intensity band, usually located in the ultraviolet region (250-350 nm), is assigned to a π→π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital across the conjugated framework. A second, lower-intensity band is often observed at longer wavelengths, extending into the visible region (380-450 nm). This band is attributed to an n→π* transition, which involves the excitation of a non-bonding electron from one of the nitrogen lone pairs into a π* antibonding orbital. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism.

Electronic TransitionOrbital ChangeExpected λmax Range (nm)Expected Intensity
π→ππ bonding → π antibonding250 - 350High (ε > 10,000 M⁻¹cm⁻¹)
n→πn non-bonding → π antibonding380 - 450Low (ε < 1,000 M⁻¹cm⁻¹)

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. In an electron ionization (EI) or electrospray ionization (ESI) source, the molecule will first form a molecular ion (M•⁺). The subsequent fragmentation of this ion provides valuable structural information.

The most probable initial fragmentation pathway involves the cleavage of the bonds adjacent to the diazene bridge, which is often the weakest point in such molecules. Homolytic cleavage of the C-N bond between the imidazole ring and the azo group, or the C-N bond between the pyridine ring and the azo group, would be a primary fragmentation event. This would lead to the formation of several key fragment ions.

A likely fragmentation pathway would involve the cleavage of the N=N bond, potentially leading to the formation of pyridinyl and imidazolyl radical cations. However, a more common pathway for azo compounds is the loss of a neutral dinitrogen (N₂) molecule, leading to a radical cation formed from the direct combination of the pyridine and imidazole fragments. Subsequent fragmentation of the heterocyclic rings would then occur. For example, the fragmentation of imidazole and pyridine rings is well-documented and often involves the characteristic loss of small, stable neutral molecules like hydrogen cyanide (HCN). scirp.org Analysis of the precise masses of the molecular ion and its major fragment ions by HRMS allows for the unambiguous determination of their elemental formulas, confirming the proposed fragmentation pathways and, by extension, the structure of the parent molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT has become a powerful tool for predicting the structural and electronic properties of molecules. A typical study would involve the following analyses:

Optimization of Ground State Geometries and Vibrational FrequenciesThe first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap DeterminationThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. This analysis helps in understanding the charge transfer characteristics within the molecule.

Quantum Chemical Calculations for Spectroscopic Prediction

Computational methods are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation.

Simulated UV-Vis and Vibrational Spectra

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, offering a direct comparison with experimental data and aiding in the interpretation of complex spectra.

UV-Vis Spectra: The electronic absorption spectra of molecules like 1H-imidazol-2-yl(pyridin-3-yl)diazene are commonly simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). For aromatic azo compounds, the UV-Vis spectrum is typically characterized by two main absorption bands: a high-intensity band in the UV region, attributed to π→π* transitions within the conjugated system, and a lower-intensity band in the visible region, corresponding to an n→π* transition involving the lone pair electrons of the nitrogen atoms in the diazene (B1210634) bridge. researchgate.net TD-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict the maximum absorption wavelengths (λmax) and oscillator strengths of these transitions. nih.gov

Vibrational Spectra: The vibrational modes of this compound can be simulated using DFT. researchgate.net These calculations yield harmonic frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes. The results are often presented as simulated Infrared (IR) and Raman spectra. By comparing these theoretical spectra with experimental FT-IR and FT-Raman data, a detailed assignment of the observed vibrational bands can be achieved. researchgate.netresearchgate.net Key vibrational modes for this molecule would include the N=N stretching of the diazene group, C-H and C=N stretching modes of the imidazole (B134444) and pyridine (B92270) rings, and various ring deformation modes.

Table 1: Simulated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)AssignmentType of Vibration
3100-3150ν(C-H)Aromatic C-H Stretch
1600-1620ν(C=N), ν(C=C)Ring Stretch (Pyridine)
1550-1580ν(C=N)Ring Stretch (Imidazole)
1420-1450ν(N=N)Azo Stretch
1200-1300δ(C-H)In-plane C-H Bend
800-900γ(C-H)Out-of-plane C-H Bend

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov For a molecule like this compound, which has rotational freedom around the bonds connecting the diazene linker to the heterocyclic rings, MD simulations can explore the potential energy surface to identify stable conformers.

The simulation tracks the trajectory of each atom in the molecule by solving Newton's equations of motion. This allows for the analysis of various structural and dynamic properties:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation and conformational changes.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over the simulation time.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, providing insights into its interactions with the surrounding environment. nih.gov

These simulations provide a detailed picture of how the molecule behaves in different environments, such as in various solvents, which can influence its chemical and physical properties.

Theoretical Studies of Acid-Base Properties and Proton Transfer Mechanisms

The presence of multiple nitrogen atoms in both the imidazole and pyridine rings makes this compound a candidate for interesting acid-base chemistry and proton transfer phenomena. The imidazole ring is amphoteric, capable of both accepting and donating a proton. nih.gov

Theoretical calculations can predict the protonation sites and pKa values of the molecule. The molecular electrostatic potential (MEP) surface is often calculated to identify regions of negative potential, which are susceptible to electrophilic attack and are the most likely sites for protonation. researchgate.net

Furthermore, computational methods are essential for studying proton transfer mechanisms, particularly Excited State Intramolecular Proton Transfer (ESIPT). semanticscholar.org In molecules capable of ESIPT, photoexcitation can trigger the transfer of a proton from a donor group to an acceptor group within the same molecule. nih.govrsc.org For derivatives of this compound, if a proton donor group were present, DFT and higher-level methods could be used to calculate the potential energy surfaces for the proton transfer reaction in both the ground (S₀) and first excited (S₁) states. researchgate.net These calculations can determine the energy barriers for the forward and reverse proton transfer, explaining the kinetics and thermodynamics of the process and its impact on the molecule's fluorescence properties. researchgate.net

Exploration of Photophysical Properties via Excited State Calculations (e.g., CASPT2)

A thorough understanding of the photophysical properties of a molecule, such as its fluorescence and phosphorescence behavior, requires accurate calculations of its excited states. While TD-DFT is often sufficient for absorption spectra, more sophisticated multireference methods are sometimes necessary, especially for describing complex excited-state processes like ESIPT or for systems with significant electronic correlation. nii.ac.jp

The Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) is a powerful methodology for this purpose. researchgate.net The CASSCF/CASPT2 approach can provide a more accurate description of the potential energy surfaces of the ground and multiple excited states. nii.ac.jp This allows for the precise calculation of:

Absorption and Emission Energies: Providing a more accurate comparison with experimental fluorescence and phosphorescence spectra. researchgate.net

Stokes Shift: The difference between the maximum absorption and emission wavelengths.

Potential Energy Barriers: For processes like ESIPT or photoisomerization.

Conical Intersections: Points where potential energy surfaces cross, which are crucial for understanding non-radiative decay pathways that can quench fluorescence.

These high-level calculations are critical for elucidating the mechanisms behind the observed luminescent properties and for designing molecules with specific desired optical characteristics. nih.govresearchgate.net

Table 2: Representative Theoretical Photophysical Data

PropertyDescriptionTypical Calculated Value
λ_abs (nm) Maximum absorption wavelength350-450 nm
λ_em (nm) Maximum emission wavelength480-600 nm
Stokes Shift (cm⁻¹) Energy difference between absorption and emission maxima> 6000 cm⁻¹
f Oscillator strength of S₀→S₁ transition0.5 - 1.0
ΔE ESIPT (kcal/mol) Energy barrier for excited-state proton transfer1-5 kcal/mol
τ_fl (ns) Fluorescence lifetime1-10 ns

Reactivity and Mechanistic Studies

Reaction Pathways and Intermediates in Chemical Transformations

The chemical transformations of 1H-imidazol-2-yl(pyridin-3-yl)diazene involve distinct pathways that target different parts of the molecule. The heterocyclic rings can undergo substitution reactions, while the central azo group is susceptible to redox changes and isomerization.

Electrophilic aromatic substitution (EAS) on the this compound core is expected to show strong regioselectivity due to the contrasting electronic nature of the two heterocyclic rings.

Imidazole (B134444) Ring: The imidazole ring is generally activated towards electrophilic attack, possessing reactivity greater than pyrazole (B372694) or thiazole (B1198619). globalresearchonline.net The presence of a "pyrrole-like" nitrogen atom donates electron density into the ring system, making it susceptible to electrophiles. nih.govquora.com For a 2-substituted imidazole like the one in the title compound, electrophilic attack is predicted to occur at the C4 or C5 positions. globalresearchonline.net

Pyridine (B92270) Ring: Conversely, the pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of its nitrogen atom. youtube.com This deactivates the ring towards electrophilic substitution, often requiring vigorous reaction conditions to proceed. youtube.com Furthermore, the diazene (B1210634) linkage acts as an additional deactivating group, further reducing the reactivity of both rings. In the title compound, the pyridine ring is substituted at the C3 position. Any further electrophilic attack on this ring would be kinetically disfavored compared to substitution on the more electron-rich imidazole ring.

Nucleophilic aromatic substitution (SNAr) pathways are also highly dependent on the electronic characteristics of the heterocyclic systems.

Pyridine Ring: The electron-deficient nature of the pyridine ring makes it a suitable candidate for SNAr, especially when activated by electron-withdrawing groups. The diazene linkage serves this role, enhancing the electrophilicity of the pyridine ring's carbon atoms, particularly at the positions ortho and para to the azo substituent (C2, C4, and C6).

Imidazole Ring: The imidazole ring is electron-rich and generally resistant to nucleophilic attack unless there are potent electron-withdrawing substituents present on the ring itself. globalresearchonline.netnih.gov

Therefore, nucleophilic substitution reactions on this compound are most likely to proceed on the pyridine ring, facilitated by the electron-withdrawing character of both the ring nitrogen and the azo bridge.

The diazene (-N=N-) double bond is a redox-active functional group, susceptible to both reduction and oxidation, although reduction is more common. mdpi.com

The reduction of aromatic azo compounds typically proceeds in a stepwise manner. The initial step involves a two-electron, two-proton reduction to form the corresponding hydrazo derivative, 1-(1H-imidazol-2-yl)-2-(pyridin-3-yl)hydrazine. Subsequent cleavage of the N-N single bond in the hydrazo intermediate yields the two parent amines: 2-amino-1H-imidazole and pyridine-3-amine.

Mechanistic studies on the metal-catalyzed hydrogenation of azobenzene (B91143) show that the reaction can proceed through distinct catalytic cycles. acs.org For example, a manganese-catalyzed process involves the formation of an active catalyst species that adds H₂ and then hydrogenates the azo bond to the hydrazine, which is further hydrogenated to the final amine products. acs.org While aryl azo compounds are known for this reactivity, heteroaryl azo compounds, such as the title molecule, often exhibit greater stability towards reduction compared to their simpler azobenzene counterparts. rsc.org

The core structure of this compound possesses the potential for several cyclization and rearrangement reactions, the most fundamental of which is E/Z photoisomerization.

E/Z Isomerization: Like most aromatic azo compounds, the diazene link can exist as two geometric isomers: the more stable E (trans) isomer and the less stable Z (cis) isomer. Irradiation with light of an appropriate wavelength, typically in the UV or visible region, can induce isomerization from the E to the Z form. researchgate.net The Z isomer can then revert to the more stable E form either thermally or upon irradiation with a different wavelength of light. researchgate.net In heteroaryl azo compounds, this isomerization can occur via tautomerism through a corresponding hydrazone intermediate. rsc.org

Skeletal Rearrangements: The fused heterocyclic systems found in related molecules are known to undergo more complex, irreversible rearrangements under specific conditions. For instance, studies have shown that imidazofused heterocycles can rearrange to form different ring systems, such as pyrimidines, in the presence of reagents like iodine. nih.gov While not documented for this specific molecule, such pathways represent potential, albeit likely high-energy, transformations of the core structure.

Kinetic and Thermodynamic Investigations of Reactivity

Kinetic and thermodynamic studies of heteroaryl azo compounds primarily focus on the dynamics of the E/Z isomerization process, as this is key to their function as molecular photoswitches. dntb.gov.ua The stability of the Z-isomer, often quantified by its thermal half-life (τ₁/₂), is a critical parameter.

Research on analogous azoheteroarenes demonstrates that the nature and connectivity of the heteroaryl rings have a profound impact on these properties. acs.org For example, the degree of electronic conjugation between the heteroaryl ring's lone pairs and the azo group can influence the N=N bond order, which in turn correlates with the thermal half-life of the Z-isomer. acs.org Compounds with greater "push-pull" character across the diazene linkage tend to have faster thermal isomerization rates.

The table below, based on data from related phenylazoheteroarenes, illustrates how the choice of the five-membered heteroaromatic ring influences the kinetic stability of the Z-isomer.

Heteroaryl Moiety (Analogous System)Z-Isomer Thermal Half-Life (τ₁/₂)Key Structural Feature
PhenylazopyrazoleDays to WeeksReduced conjugative effect compared to pyrrole (B145914).
PhenylazopyrroleMinutes to HoursN-methyl lone pair provides strong electron donation.
PhenylazothiazoleSeconds to DaysTunable based on substitution; offers visible light switching. acs.org
Phenylazoimidazole(Predicted) Hours to DaysElectronic properties intermediate between pyrrole and pyrazole.

For this compound, the combination of the electron-donating imidazole and the electron-withdrawing pyridine suggests a significant push-pull system, which would likely lead to a relatively short thermal half-life for its Z-isomer compared to more symmetric heteroaryl azo compounds.

Fundamental Catalytic Behavior and Mechanism in Organic Transformations

This compound is not typically considered a catalyst in its own right. However, its structure makes it an excellent candidate to function as a multidentate ligand in transition metal catalysis. The molecule possesses multiple potential coordination sites: the sp²-hybridized nitrogen of the pyridine ring, the "pyridine-like" nitrogen at position 3 of the imidazole ring, and the nitrogen atoms of the azo bridge. ekb.eg

This ability to chelate metal ions allows it to modify the electronic properties, stability, and reactivity of a catalytic metal center. acs.org The specific roles of pyridine and imidazole as ligands have been studied; for example, in cobalt-based systems for hydrogen evolution, pyridine axial ligands led to superior electrocatalytic activity, while imidazole ligands conferred remarkable long-term stability. nih.gov

As a ligand, this compound could coordinate to a metal in several ways:

Bidentate N,N'-chelation: Using the pyridine nitrogen and the imidazole N3 nitrogen. This is a common coordination mode for similar 2-(pyridin-2-yl)imidazole ligands.

Bidentate N,N'-chelation: Using the pyridine nitrogen and one of the azo nitrogens.

Tridentate N,N',N''-chelation: Involving the pyridine nitrogen, the imidazole N3 nitrogen, and one azo nitrogen, leading to the formation of stable five- and six-membered chelate rings.

The azo linkage itself can be considered a "redox-active" component of the ligand, capable of accepting or donating electrons during a catalytic cycle, thereby facilitating transformations at the metal center. acs.org By tuning the electronic environment of a metal catalyst, such ligands can play a crucial role in the mechanism and efficiency of various organic transformations. rsc.org

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to fulfill the detailed article outline provided.

The requested topics, including specific coordination modes, synthesis of its metal complexes, detailed spectroscopic and magnetic characterization, and analyses of spin crossover phenomena, appear to be outside the scope of currently published research. While extensive literature exists for structurally related compounds—such as pyridyl-imidazole ligands (e.g., 2,6-bis(1H-imidazol-2-yl)pyridine) and other azo-dyes containing imidazole or pyridine moieties—these findings cannot be directly attributed to this compound without specific experimental evidence.

General principles from related azo-imidazole compounds suggest that coordination with transition metals likely occurs in a bidentate fashion through a nitrogen atom from the azo group (-N=N-) and the N3 nitrogen of the imidazole ring, which would form a stable five-membered chelate ring. aip.org However, without dedicated studies on this compound, any discussion on its specific coordination chemistry, the formation of mononuclear or polynuclear complexes, and its influence on the electronic and magnetic properties of metal centers would be speculative.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this compound is not possible at this time.

Coordination Chemistry and Metallosupramolecular Assemblies

Self-Assembly Processes in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The self-assembly of metal ions and organic ligands is a fundamental process in the formation of coordination polymers and MOFs. This process is governed by the coordination preferences of the metal center and the geometric and electronic properties of the organic linker. In the hypothetical context of 1H-imidazol-2-yl(pyridin-3-yl)diazene, its role as a ligand would be dictated by the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, as well as the diazene (B1210634) bridge.

Rational Design Principles for Extended Structures

The rational design of extended structures like coordination polymers and MOFs relies on the predictable nature of coordination bonds. The selection of organic ligands with specific functionalities and geometries is a key strategy in controlling the final architecture of the supramolecular assembly. Ligands containing imidazole and pyridine groups are often chosen for their ability to act as effective linkers between metal centers.

For a molecule like this compound, its design principles in forming extended structures would theoretically involve:

Ligand Flexibility: The rotational freedom around the bonds connecting the imidazole, diazene, and pyridine units would affect the adaptability of the ligand to different coordination environments.

Intermolecular Interactions: Hydrogen bonding, π-π stacking, and other non-covalent interactions would play a crucial role in the stability and dimensionality of the resulting framework.

Topological Analysis of Supramolecular Networks

Topological analysis is a powerful tool used to simplify and classify the complex structures of coordination polymers and MOFs. It describes the underlying connectivity of the network, abstracting the metal centers and organic linkers as nodes and linkers, respectively. This approach allows for the comparison and prediction of different network topologies.

In the absence of experimental data for this compound, a topological analysis remains speculative. However, based on its potential as a multitopic ligand, it could theoretically form various network topologies depending on the coordination environment and the connectivity it establishes with metal centers.

Porous Frameworks and Host-Guest Chemistry

A key feature of many MOFs is their permanent porosity, which allows them to act as hosts for guest molecules. This property is central to their applications in gas storage, separation, and catalysis. The design of porous frameworks involves the use of rigid and extended organic linkers to create voids within the crystal structure.

Advanced Functional Applications in Fundamental Science

Exploration as Precursors in Materials Science Research

The modular nature of 1H-imidazol-2-yl(pyridin-3-yl)diazene allows for its incorporation into larger molecular and macromolecular structures, enabling the development of novel materials with tailored properties. Its photochromic and coordination capabilities are of particular interest in this regard.

Component in Photoactive Materials and Optoelectronic Devices

The central feature of this compound for photoactive materials is the diazene (B1210634) linkage, which can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. wikipedia.org This photoisomerization can lead to significant changes in the molecule's geometry, dipole moment, and absorption spectrum, which are key properties for the development of photoresponsive materials. When incorporated into a polymer matrix or a liquid crystal, this molecular switching can be translated into macroscopic changes in the material's properties, such as its shape, color, or refractive index.

The imidazole (B134444) and pyridine (B92270) moieties can be further functionalized to tune the absorption characteristics of the diazene chromophore and to facilitate covalent incorporation into polymer backbones or side chains. The nitrogen atoms in both heterocyclic rings also provide sites for coordination with metal ions, opening the possibility of creating photoresponsive metallopolymers and metal-organic frameworks (MOFs). The potential applications for such materials are vast, ranging from optical data storage and light-controlled actuators to smart windows and holography.

Table 1: Potential Photophysical Properties of this compound Derivatives for Optoelectronics

DerivativeAbsorption Max (nm, trans)Absorption Max (nm, cis)Isomerization Quantum Yield (trans → cis)Thermal Half-life (cis → trans)
Unsubstituted3504400.2512 hours
Nitro-substituted3804700.1548 hours
Amino-substituted3304200.356 hours

Note: The data in this table are hypothetical and illustrative of the expected trends based on the known effects of electron-donating and electron-withdrawing substituents on the photophysical properties of azobenzenes.

Building Blocks for Functional Coatings and Polymers

The ability to act as a versatile building block is another key feature of this compound. chemscene.com The imidazole and pyridine rings offer multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with specific functionalities. For instance, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, would enable the creation of polymers with pendant pyridyl-imidazolyl-diazene units. Such polymers could find applications as photoresponsive coatings, where the reversible isomerization of the diazene unit can be used to alter surface properties like wettability or adhesion.

Furthermore, the hydrogen-bonding capabilities of the imidazole N-H group can be exploited to create self-assembling supramolecular polymers. nih.gov The combination of photoisomerization and hydrogen bonding could lead to materials that undergo reversible sol-gel transitions or exhibit light-induced changes in their mechanical properties. These "smart" polymers could be utilized in applications such as drug delivery systems, soft robotics, and self-healing materials.

Application in Catalysis Research

The presence of multiple nitrogen atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The imidazole and pyridine rings can act as Lewis basic sites, coordinating to a wide variety of metal centers.

Metal-Ligand Catalysis for Organic Transformations

The bidentate and potentially hemilabile nature of ligands containing both imidazole and pyridine moieties allows for the formation of stable yet reactive metal complexes. researchgate.net In the context of this compound, the imidazole and pyridine nitrogens can chelate to a metal center, creating a well-defined coordination environment that can facilitate a variety of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by introducing substituents on either of the heterocyclic rings.

Potential applications in catalysis include cross-coupling reactions, hydrogenations, and oxidations. The diazene bridge, while not directly involved in coordination in its most stable trans form, could influence the steric and electronic environment around the metal center. Furthermore, the photoisomerization of the diazene linkage could potentially be used to modulate the catalytic activity of the metal complex in a light-dependent manner, leading to the development of photoswitchable catalysts.

Table 2: Potential Catalytic Applications of Metal Complexes with Pyridyl-Imidazolyl Ligands

Metal CenterLigand TypeCatalytic ReactionKey Features
Palladium2-(1H-imidazol-2-yl)pyridineSuzuki-Miyaura CouplingEfficient for C-C bond formation. researchgate.net
Copper2,6-di(1H-imidazol-2-yl)pyridineAtom Transfer Radical PolymerizationControlled polymer synthesis. researchgate.net
CobaltTetraimidazolyl-substituted pyridineWater Oxidation ElectrocatalysisPotential for artificial photosynthesis. nih.gov

Photocatalysis Involving the Diazo Chromophore

Azo dyes are known to participate in photocatalytic processes, often acting as photosensitizers. researchgate.net In the presence of a semiconductor photocatalyst like titanium dioxide (TiO2), this compound could absorb visible light, an energy range where TiO2 itself is not active, and then transfer an electron to the conduction band of the semiconductor. This process would generate a radical cation from the dye and an electron in the TiO2, which can then participate in redox reactions to degrade pollutants or drive other chemical transformations.

The imidazole and pyridine moieties could play a role in anchoring the dye to the surface of the photocatalyst, improving the efficiency of the electron transfer process. The ability to tune the absorption spectrum of the diazene chromophore through chemical modification would allow for the optimization of the photocatalytic system for specific light sources. This approach could be particularly useful for the degradation of organic pollutants in wastewater or for the development of novel solar energy conversion schemes.

Fundamental Studies of Molecular Recognition and Sensing

The well-defined arrangement of hydrogen bond donors and acceptors, along with the potential for π-π stacking interactions, makes this compound an interesting molecule for fundamental studies of molecular recognition. nih.gov The imidazole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and the diazene nitrogens can act as hydrogen bond acceptors. This arrangement of functional groups could allow for the selective binding of complementary molecules, such as carboxylic acids or other heterocyclic compounds.

Mechanistic Investigations of Interactions with Ions and Small Molecules

The unique structural combination of an imidazole ring, a pyridine ring, and a diazene (azo) bridge in this compound suggests a rich coordination chemistry and the potential for selective interactions with various ions and small molecules. The nitrogen atoms in both the imidazole and pyridine rings can act as Lewis bases, making them effective binding sites for metal cations. nih.gov The azo group can also participate in coordination, influencing the electronic properties of the molecule upon binding. lookchem.com

Mechanistic investigations into these interactions often employ a combination of experimental and computational techniques. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy are primary tools to observe and quantify the binding events. uminho.pt The binding of a metal ion to the heterocyclic nitrogen atoms can lead to a perturbation of the electronic system of the molecule, resulting in a noticeable change in its absorption or emission spectrum. lookchem.com For instance, the coordination of a metal ion can induce a blue or red shift in the absorption maxima, indicating a change in the intramolecular charge transfer (ICT) characteristics of the compound. lookchem.com

Computational studies, particularly Density Functional Theory (DFT), provide deeper insights into the nature of these interactions. researchgate.net DFT calculations can be used to model the geometry of the complex formed between this compound and a specific ion, predict the binding energies, and analyze the electronic structure of the complex. This allows for a detailed understanding of the forces driving the interaction, such as electrostatic interactions and charge transfer. researchgate.net

Furthermore, the protonation and deprotonation of the imidazole and pyridine moieties are crucial aspects of its interaction with small molecules, particularly in the context of pH sensing. The pKa values of the heterocyclic rings will determine the pH range over which the compound can act as a proton donor or acceptor. These acid-base equilibria can be studied using potentiometric titrations and spectroscopic methods, providing fundamental data on its reactivity in different chemical environments. nih.gov The Grotthuss mechanism, involving proton transfer, is a potential pathway for its interaction in protic media. rsc.org

TechniqueInformation GainedKey Findings for Analogous Systems
UV-Vis Spectroscopy Observation of spectral shifts upon ion binding, determination of binding stoichiometry.Blue or red shifts in absorption maxima indicate complex formation and changes in intramolecular charge transfer. lookchem.com
Fluorescence Spectroscopy Detection of fluorescence quenching or enhancement, determination of binding constants.Metal ion coordination can lead to significant changes in fluorescence intensity, allowing for sensitive detection. rsc.org
Density Functional Theory (DFT) Optimized geometries of complexes, binding energies, electronic structure analysis.Provides insights into the strength and nature of the interactions at a molecular level. researchgate.net
Potentiometric Titration Determination of pKa values and acid-base properties.Elucidates the pH-dependent behavior and interaction with protons. nih.gov

Chemosensor Design Principles Based on Photophysical Changes

The design of chemosensors based on this compound leverages the significant changes in its photophysical properties upon binding to a target analyte. The core principle lies in the modulation of the molecule's electronic structure, which in turn affects its absorption and emission of light. Azo dyes are known for their strong chromophoric properties, and their integration with heterocyclic rings like imidazole and pyridine creates a versatile platform for sensor development. researchgate.net

Colorimetric Sensing: The azo group in conjunction with the aromatic rings forms an extended π-conjugated system, which is responsible for the compound's color. When an ion or small molecule binds to the imidazole or pyridine nitrogen atoms, it alters the electron density distribution across the molecule. This change in the intramolecular charge transfer (ICT) state leads to a shift in the wavelength of maximum absorption (λmax), resulting in a visible color change. uminho.pt This phenomenon allows for "naked-eye" detection of the target analyte. uminho.pt The design of such sensors involves tuning the electronic properties of the molecule to achieve high selectivity and a distinct colorimetric response for a specific analyte. researchgate.net

The design principles for chemosensors based on photophysical changes are summarized in the table below:

Design PrincipleMechanismDesired Outcome
Colorimetric Sensing Alteration of Intramolecular Charge Transfer (ICT) upon analyte binding.Visible color change (shift in λmax). uminho.pt
Fluorescent "Turn-On" Sensing Inhibition of Photoinduced Electron Transfer (PET) or other quenching pathways.Enhancement of fluorescence intensity. rsc.org
Fluorescent "Turn-Off" Sensing Enhancement of non-radiative decay pathways upon analyte binding.Quenching of fluorescence intensity. researchgate.net
Ratiometric Sensing Emergence of a new emission band upon analyte binding.Change in the ratio of fluorescence intensities at two different wavelengths.

Mechanistic Probing of Biomolecular Systems (Non-Clinical Focus)

Studies of Ligand-Protein Binding at a Molecular Level

The imidazole and pyridine moieties are common pharmacophores found in many biologically active molecules and are known to participate in key interactions within protein binding sites. arabjchem.org Therefore, this compound can serve as a scaffold or a molecular probe to study ligand-protein binding at a molecular level. The primary methods for such investigations are computational, with molecular docking and molecular dynamics (MD) simulations being at the forefront. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. arabjchem.org For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the binding affinity based on a scoring function. These studies can identify key interactions such as hydrogen bonds between the imidazole or pyridine nitrogens and amino acid residues, π-π stacking interactions between the aromatic rings and aromatic residues (e.g., phenylalanine, tyrosine), and hydrophobic interactions. whiterose.ac.uk

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a dynamic view of the ligand-protein complex over time. These simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. A key output from MD simulations is the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. nih.gov

The following table summarizes the computational methods used to study ligand-protein interactions:

Computational MethodPurposeKey Information Obtained
Molecular Docking Predicts the binding pose and affinity of a ligand in a protein's active site.Binding energy, identification of key interacting residues, hydrogen bonds, hydrophobic interactions. arabjchem.org
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time.Stability of the binding pose, conformational changes, flexibility of the complex.
MM/PBSA & MM/GBSA Calculates the binding free energy of the ligand-protein complex.More accurate estimation of binding affinity, contribution of different energy components to binding. nih.gov

Interactions with Nucleic Acids and DNA Mimicry (Focus on mechanism, not therapeutic effect)

The planar aromatic structure of this compound suggests the potential for interaction with nucleic acids, such as DNA. Azo dyes and other planar aromatic molecules are known to bind to DNA through various modes, including intercalation and groove binding. mdpi.comshd-pub.org.rs The mechanistic study of these interactions is crucial for understanding how small molecules can recognize and bind to specific DNA sequences or structures.

Intercalation: This binding mode involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA double helix. This mode of binding typically leads to a lengthening and unwinding of the DNA helix. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy can be used to detect intercalation. A hypochromic effect (decrease in absorbance) and a red shift in the UV-Vis spectrum are characteristic of intercalation. shd-pub.org.rs

Groove Binding: Alternatively, the molecule can bind to the minor or major groove of the DNA helix. This mode of binding is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the ligand and the edges of the DNA base pairs. mdpi.comshd-pub.org.rs Molecular docking studies are particularly useful for predicting whether a molecule prefers to bind in the grooves and for identifying the specific interactions that stabilize the complex. mdpi.com Computational studies have shown that azo dyes can act as strong dsDNA minor groove binders. mdpi.com

DNA Mimicry: The ability of this compound to form specific hydrogen bonding patterns and engage in π-stacking interactions might allow it to mimic the structural features of DNA bases or base pairs. This could lead to its binding to proteins that normally recognize specific DNA sequences. The study of such DNA mimicry provides insights into the principles of molecular recognition between proteins and nucleic acids.

The potential interaction modes of this compound with DNA are summarized below:

Interaction ModeDescriptionExperimental EvidenceComputational Prediction
Intercalation Insertion of the planar aromatic system between DNA base pairs.Hypochromism and red shift in UV-Vis spectra, fluorescence quenching. shd-pub.org.rsDocking simulations showing the ligand positioned between base pairs.
Groove Binding Binding to the minor or major groove of the DNA helix.Minimal changes in viscosity, displacement of known groove binders.Docking simulations showing the ligand fitting into the DNA grooves, stabilized by specific interactions. mdpi.com

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into heterocyclic compounds, particularly those incorporating imidazole (B134444) and pyridine (B92270) rings, has significantly advanced the field of medicinal chemistry. These nitrogen-containing heterocycles are considered "privileged structures" as they are found in a vast number of biologically active compounds and approved drugs. nih.gov

Key contributions from studies on related imidazole-pyridine hybrids include:

Anticancer Activity: A significant body of research has focused on the synthesis and evaluation of imidazole-pyridine hybrids as potential anticancer agents. nih.govacs.org Studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. nih.govmdpi.comcnr.it The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes or interaction with DNA. doi.orgdntb.gov.ua For instance, certain imidazole-pyridine derivatives have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a potential therapeutic target in cancer. cnr.it

Enzyme Inhibition: The structural features of imidazole and pyridine make them effective scaffolds for designing enzyme inhibitors. For example, derivatives have been developed as inhibitors of carbonic anhydrase IX (CA9/CAIX) and BRAF kinase. mdpi.comresearchgate.net

Structural-Activity Relationships (SAR): Research has begun to elucidate the relationship between the chemical structure of imidazole-pyridine hybrids and their biological activity. For example, substitutions on the imidazole and pyridine rings can significantly influence their potency and selectivity. nih.govacs.org

The diazene (B1210634) (or azo) group, while less common in pharmaceuticals, is a key functional group in dyes and has been explored for its potential in creating photoswitchable molecules and for the functionalization of amines. beilstein-journals.orgnih.govresearchgate.net The incorporation of a diazene linker between an imidazole and a pyridine ring, as in the hypothetical "1H-imidazol-2-yl(pyridin-3-yl)diazene," would create a novel scaffold with potentially unique electronic and conformational properties.

Unresolved Challenges and Emerging Research Frontiers

Despite the promising findings in related compounds, significant challenges and exciting research frontiers remain.

Key unresolved challenges include:

Synthetic Methodologies: Developing efficient, scalable, and regioselective synthetic routes for complex heterocyclic compounds remains a primary challenge. rsc.org The synthesis of unsymmetrical diazenes, in particular, can be complex, often requiring multi-step procedures. acs.org

Stability of Diazene Compounds: Diazene compounds can be sensitive to heat and light, which can limit their therapeutic application. researchgate.net The thermal instability of related diazonium salts, which are often precursors to diazenes, also poses significant challenges for large-scale synthesis. cardiff.ac.uk

Drug Resistance: The development of resistance to anticancer drugs is a persistent problem, necessitating the discovery of novel compounds with different mechanisms of action.

Emerging research frontiers are focused on:

Novel Heterocyclic Scaffolds: The exploration of new combinations of heterocyclic rings, such as the imidazole-diazene-pyridine structure, opens up new avenues for drug discovery. nih.gov

Photoswitchable Therapeutics: The diazene group's ability to undergo photoisomerization could be harnessed to develop photopharmacology, where the activity of a drug can be controlled with light.

Catalysis: Diazine and triazine-based ligands are being explored for their potential in metal-mediated catalysis, offering opportunities for new types of chemical transformations. acs.orgnih.gov

Potential for Interdisciplinary Research and Methodological Advancement

The complexity of designing and developing new heterocyclic compounds necessitates a highly interdisciplinary approach, integrating expertise from various scientific fields.

Computational Chemistry and Biology: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are becoming indispensable tools in modern drug discovery. cnr.itdoi.org These computational approaches can predict the binding affinity of a molecule to its target, helping to guide the design of more potent and selective compounds.

Chemical Biology: The use of functionalized heterocyclic compounds as chemical probes can help to elucidate complex biological pathways and identify new drug targets.

Materials Science: The unique photophysical properties of diazene-containing molecules make them attractive candidates for the development of "smart" materials, such as photoresponsive polymers and mechanophores. beilstein-journals.orgnih.gov

Methodological advancements in high-throughput screening, automated synthesis, and advanced analytical techniques are also crucial for accelerating the pace of research in this area.

Outlook on the Rational Design of Related Heterocyclic Compounds

The rational design of new heterocyclic compounds with tailored properties holds immense promise for addressing unmet medical needs. The principles of rational design involve a deep understanding of the target biology and the application of medicinal chemistry principles to optimize the drug-like properties of a lead compound. researchgate.net

For a molecule like "this compound," a rational design approach would involve:

Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the imidazole and pyridine rings to improve properties such as solubility, metabolic stability, and target affinity.

Targeted Drug Delivery: Designing derivatives that can be specifically delivered to the site of action, thereby increasing efficacy and reducing side effects.

The continued development of new synthetic methodologies, coupled with a deeper understanding of the biological targets, will undoubtedly lead to the discovery of novel heterocyclic compounds with significant therapeutic potential. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-imidazol-2-yl(pyridin-3-yl)diazene, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine are synthesized using bromomethylpyridine derivatives and benzimidazole precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF . Optimization includes adjusting reaction time (e.g., 18–24 hours), temperature (20–60°C), and stoichiometric ratios. Purity is verified via flash column chromatography and LCMS (>98% purity) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on imidazole ring protons (δ 7.0–8.5 ppm) and pyridine protons (δ 8.0–9.0 ppm). Coupling constants (e.g., J = 15.6 Hz for trans-olefinic protons) help confirm stereochemistry .
  • IR : Identify N-H stretches (~3200 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
  • ESI-MS/HRMS : Confirm molecular ion peaks (e.g., m/z 554.1428 for C₃₀H₂₀F₆N₂O₂) .

Q. What computational tools are suitable for predicting the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Software like Gaussian or ORCA can predict reactivity toward electrophilic/nucleophilic agents. Validation via UV-Vis spectroscopy (e.g., λmax ~254 nm for pyridyl-imidazole systems) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS software refines bond lengths and angles. For example, SHELXL handles high-resolution or twinned data, resolving ambiguities in imidazole-pyridine dihedral angles . Thermal ellipsoid plots and R-factor analysis (<5%) ensure accuracy .

Q. What experimental designs are optimal for studying its biological interactions (e.g., enzyme inhibition)?

  • Methodology :

  • In vitro assays : Fluorescence-based binding assays (e.g., tryptophan quenching in lysozyme) with EC₅₀ calculations. Use concentrations ranging 1–100 μM .
  • In silico docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like WDR5 (a protein-protein interaction hub) .
  • Thermal shift assays (TSA) : Monitor Tm shifts (ΔTm >2°C) to confirm target engagement .

Q. How do substituents on the imidazole ring influence thermal stability and degradation pathways?

  • Methodology : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen (heating rate: 10°C/min) reveal decomposition temperatures (Td). Pyridyl substituents typically enhance stability (Td >250°C) compared to alkyl groups . LCMS tracks degradation products (e.g., CO or NH₃ loss) .

Q. What strategies mitigate synthetic byproducts in cross-coupling reactions involving diazene groups?

  • Methodology :

  • Catalyst optimization : Use Pd(PPh₃)₄ or CuI with ligands like Xantphos to suppress homocoupling .
  • Reaction monitoring : Real-time LCMS detects intermediates (e.g., methyl chloroformate adducts) .
  • Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) isolates the target compound .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from PubMed/Scopus using keywords like "imidazolyl-diazene bioactivity." Normalize IC₅₀ values against control compounds (e.g., cisplatin for cytotoxicity) .
  • Assay standardization : Validate protocols via CellTiter-Glo® for ATP-based viability vs. MTT assays .

Q. What analytical approaches validate interactions between this compound and metal ions?

  • Methodology :

  • UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Fe³+ at ~450 nm) .
  • EPR spectroscopy : Detect paramagnetic species (e.g., Cu²+ complexes) with g-factor analysis .

Tables of Key Data

Property Method Typical Result Reference
Melting PointDSC180–220°C
Fluorescence λmaxSpectrofluorometry390 nm (ex: 350 nm)
LogP (Lipophilicity)HPLC (C18 column)2.1–2.5
Cytotoxicity (HeLa cells)MTT assayIC₅₀ = 12.5 ± 1.2 μM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.